4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and an isopropyl group attached to the pyrimidine core, contributing to its potential pharmacological properties. Its structural uniqueness allows for various applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patent filings. Research indicates that derivatives of piperidine and pyrimidine have been explored extensively for their biological activities, including inhibition of specific enzymes and receptors.
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine can be classified as:
The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine typically involves several steps, often utilizing established synthetic pathways for pyrimidine derivatives. Key methods include:
The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations. For instance, the use of bases like sodium hydride or potassium carbonate is common in these reactions to promote nucleophilic attack.
The molecular structure of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine consists of:
The chemical formula can be represented as .
Key data points include:
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-donating and withdrawing effects of substituents on the pyrimidine and piperidine rings, which can affect its biological activity.
The mechanism of action for compounds like 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors.
Biological evaluation studies have shown promising results regarding its efficacy against certain targets like G protein-coupled receptors or kinases.
Relevant analyses include:
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine has potential applications in:
Pyrimidine and piperidine pharmacophores have independently established themselves as cornerstones of medicinal chemistry. Pyrimidine derivatives historically served as kinase inhibitors (e.g., antineoplastic agents) and dihydrofolate reductase antagonists (e.g., antimicrobials like piritrexim). Concurrently, piperidine motifs feature prominently in bioactive molecules due to their favorable physiochemical properties and capacity for hydrophobic/hydrogen-bonding interactions within target binding pockets [3].
The rational integration of these systems into pyrimidine-piperidine hybrids emerged as a strategy to harness synergistic advantages:
Table 1: Evolution of Key Pyrimidine-Piperidine Hybrid Therapeutics
Compound | Core Structure | Primary Target | Therapeutic Application |
---|---|---|---|
Piritrexim | Pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase | Anticancer, Antiparasitic |
BQCA | Quinazoline-piperidine | Muscarinic M1 Receptor (PAM) | Alzheimer’s Disease |
GPR119 Agonists (e.g., 27) | Pyrimidine-piperidine | GPR119 | Type 2 Diabetes |
This compound (C₁₂H₁₉N₃, MW 205.30 g/mol) possesses distinct structural elements that define its pharmacophoric character and drug development potential:
Table 2: Key Molecular Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₉N₃ | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 205.30 g/mol | Compliant with Lipinski’s rules |
SMILES | CC(C₁=NC=CC(C₂CCNCC₂)=N₁)C | Encodes isopropyl, pyrimidine, piperidine linkage |
Salt Forms | Hydrochloride (CAS 145944392), Dihydrochloride (CAS 1423024-03-6) | Enhanced solubility and crystallinity |
Critical Pharmacophoric Elements:
Table 3: Synthetic Building Blocks & Derivatives
Precursor/Related | CAS Number | Role in Optimization |
---|---|---|
2-Chloro-4-(piperidin-4-yl)pyrimidine | 1001754-79-5 | Enables nucleophilic substitution at C4 |
4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine (discontinued) | 3D-YZB79773 | Highlights sensitivity of bioactivity to piperidine regioisomerism |
Propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate | Lead compound in [5] | Illustrates successful linker optimization (O→N replacement) |
G protein-coupled receptors (GPCRs) regulate critical physiological processes, making them prime therapeutic targets. GPR119, an orphan GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, has garnered significant interest for type 2 diabetes management. Activation promotes glucose-dependent insulin secretion, glucagon-like peptide-1 (GLP-1) release, and reduced food intake—effects synergistic with current incretin therapies [5] [10].
The structural attributes of 4-(piperidin-4-yl)-2-(propan-2-yl)pyrimidine align precisely with GPCR-targeted design paradigms:
Table 4: GPCR Targets for Pyrimidine-Piperidine-Based Modulators
GPCR Target | Therapeutic Area | Mechanism | Scaffold Utility |
---|---|---|---|
GPR119 | Type 2 Diabetes | Agonism → Insulin/GLP-1 secretion | Core fragment for bitopic agonists |
mGluR5 | CNS Disorders (FXS, PD, anxiety) | PAM/NAM → Glutamate signaling modulation | Mimics MPEP/MTEP pharmacophore |
Muscarinic M₁ | Alzheimer’s Disease | PAM → Cognitive enhancement | Quinazoline-piperidine hybrids (e.g., BQCA) |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: